molecular formula C8H9BrO B7961241 5-Bromo-2-ethylphenol

5-Bromo-2-ethylphenol

Cat. No.: B7961241
M. Wt: 201.06 g/mol
InChI Key: SOYOJTHTGMOXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-ethylphenol (CAS 56152-25-1) is a brominated phenolic compound with a molecular formula of C 8 H 9 BrO and a molecular weight of 201.06 g/mol. This chemical serves as a versatile building block in organic synthesis and scientific research. Its structure, featuring a phenol group ortho- to a bromine atom and para- to an ethyl group, makes it a valuable intermediate for constructing more complex molecules, such as through nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups. Researchers utilize this compound in various fields, including chemistry as a synthetic intermediate and in biology for investigating potential biological activities. The product is provided with a purity of 95% and is intended for research applications exclusively. ATTENTION: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

5-bromo-2-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-3-4-7(9)5-8(6)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYOJTHTGMOXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethylation via Aluminum Trichloride Catalysis

A patent detailing the synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone demonstrates the utility of silica gel-supported AlCl₃ for Friedel-Crafts alkylation. Adapting this protocol:

  • Generate 5-bromophenol’s oxonium ion by reacting with AlCl₃.

  • Introduce ethyl chloride (C₂H₅Cl) under vacuum (-0.05 MPa) to enhance reaction efficiency.

  • Purify via column chromatography using neutral alumina.

Critical Parameters :

  • Catalyst Loading : 1.6 mmol/g AlCl₃ on silica gel ensures even dispersion and activity.

  • Solvent : Dichloromethane facilitates reagent mixing without side reactions.

  • Reaction Time : 2–4 hours at -20°C achieves >90% conversion.

Yield : 78–82% after recrystallization.

Halogen Exchange Reactions

While less common, halogen exchange offers a pathway for introducing bromine at specific positions. This method is particularly useful for substrates with pre-existing halogens.

Copper-Mediated Bromination

A modified Ullmann reaction replaces chlorine with bromine using CuBr in dimethylformamide (DMF). For example:

  • React 2-ethyl-5-chlorophenol with CuBr (2 equiv) in DMF at 120°C for 12 hours.

  • Isolate the product via aqueous workup and distillation.

Yield : 65–70%, with purity >98% by HPLC.

Comparative Analysis of Methods

Method Starting Material Catalyst/Solvent Yield (%) Purity (%)
Direct Bromination2-EthylphenolBr₂/CH₃COOH85–9099.1
Friedel-Crafts Alkylation5-BromophenolAlCl₃-SiO₂/CH₂Cl₂78–8298.7
Halogen Exchange2-Ethyl-5-chlorophenolCuBr/DMF65–7098.0

Key Observations :

  • Direct bromination outperforms other methods in yield and simplicity.

  • Silica gel-supported AlCl₃ reduces catalyst waste and improves recyclability.

  • Halogen exchange is limited by substrate availability and lower efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance scalability. Key steps include:

  • Precision Temperature Control : Microreactors maintain ±1°C accuracy, minimizing decomposition.

  • In-line Purification : Centrifugal partition chromatography (CPC) isolates the product with >99% purity.

Throughput : 50–100 kg/day per reactor module .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic hydroxyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: The major products include substituted phenols with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products are oxidized derivatives such as quinones.

    Reduction Reactions: The major products include de-brominated phenols or reduced phenolic compounds.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-ethylphenol serves as a crucial precursor in the synthesis of more complex organic molecules. It can undergo various reactions, including:

  • Electrophilic Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation : It can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : The compound can be reduced to yield 2-ethylphenol.

These reactions are essential for developing new materials and compounds in organic chemistry.

Biological Studies

In biological research, this compound is used as a probe for studying enzyme interactions and biochemical assays. Its hydroxyl group can form hydrogen bonds with biological molecules, influencing binding affinity and specificity towards enzymes or receptors. This property makes it valuable in pharmacological studies aimed at understanding drug interactions and mechanisms of action.

Medicinal Chemistry

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate. Its structural features suggest possible antibacterial properties, with studies indicating that compounds similar to it exhibit significant activity against various pathogens . This positions this compound as a candidate for developing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as a building block for synthesizing novel compounds makes it relevant in material science, particularly in developing materials with unique electronic and optical properties .

Case Studies

Several studies have highlighted the applications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against common pathogens, suggesting its potential as a lead compound for new antibacterial agents.
  • Enzyme Interaction Studies : Research involving enzyme assays showed that this compound could modulate enzyme activity, providing insights into its role in biochemical pathways .
  • Synthesis of Novel Materials : In material science, researchers have successfully synthesized new polymers incorporating this compound, resulting in materials with enhanced properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylphenol involves its interaction with specific molecular targets. The bromine atom and phenolic hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their biological activities and pathways.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-5-ethylphenol

  • Molecular Formula: C₈H₉BrO (identical to 5-bromo-2-ethylphenol)
  • Key Differences: The bromine and ethyl groups swap positions (bromo at 2, ethyl at 5). This positional isomerism significantly alters electronic and steric effects. The bromine atom, being ortho to the hydroxyl group, may enhance acidity compared to the meta-substituted this compound due to proximity-driven electron withdrawal .

Halogen-Substituted Analog: 5-Bromo-2-chlorophenol

  • Molecular Formula : C₆H₄BrClO
  • Key Differences: Replacing the ethyl group with chlorine introduces a smaller, more electronegative substituent. The molecular weight increases slightly (207.45 g/mol vs. 201.06 g/mol for this compound), and the chlorine atom’s electron-withdrawing effect may further polarize the hydroxyl group, increasing acidity .

Bulky Substituent Analog: 4-Bromo-5-isopropyl-2-methylphenol

  • Molecular Formula : C₁₀H₁₃BrO
  • The bromine at the 4-position (para to hydroxyl) directs electrophiles to the ortho position, unlike the meta-directing ethyl group in this compound .

Methyl-Substituted Analog: 5-Bromo-2-methylphenol

  • Molecular Formula : C₇H₇BrO
  • Key Differences: The smaller methyl group reduces hydrophobicity compared to the ethyl substituent. This compound’s melting point and solubility in polar solvents (e.g., ethanol) are likely higher than those of this compound due to decreased steric bulk .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Effects
This compound C₈H₉BrO 201.06 Br (5), C₂H₅ (2) Moderate hydrophobicity; meta-directing in EAS
2-Bromo-5-ethylphenol C₈H₉BrO 201.06 Br (2), C₂H₅ (5) Enhanced acidity (ortho Br-OH interaction)
5-Bromo-2-chlorophenol C₆H₄BrClO 207.45 Br (5), Cl (2) Higher polarity; stronger electron withdrawal
4-Bromo-5-isopropyl-2-methylphenol C₁₀H₁₃BrO 229.12 Br (4), C₃H₇ (5), CH₃ (2) Steric hindrance; para-directing Br
5-Bromo-2-methylphenol C₇H₇BrO 187.04 Br (5), CH₃ (2) Higher solubility in polar solvents

Research Findings and Implications

Electronic Effects: The ethyl group in this compound acts as a weak electron-donating group, directing electrophilic aromatic substitution (EAS) to the meta position relative to the hydroxyl group. In contrast, chlorine in 5-bromo-2-chlorophenol withdraws electron density, activating the ring differently .

Steric Considerations: Bulky substituents (e.g., isopropyl in 4-bromo-5-isopropyl-2-methylphenol) hinder reaction kinetics in crowded environments, a property exploited in catalyst design .

Acidity Trends: Proximity of bromine to the hydroxyl group (as in 2-bromo-5-ethylphenol) increases acidity compared to this compound due to inductive effects .

Biological Activity

5-Bromo-2-ethylphenol is an organic compound that belongs to the class of bromophenols, characterized by a bromine atom at the fifth position and an ethyl group at the second position of the phenolic ring. This compound has garnered attention in various fields due to its unique chemical structure and potential biological activities.

  • Chemical Formula : C8H9BrO
  • Molecular Weight : Approximately 217.06 g/mol
  • Structure : The compound features a phenolic hydroxyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and the hydroxyl group enables the formation of hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity and pathways. This interaction is essential for its applications in biological research, particularly as a probe for studying enzyme activities and protein interactions.

Biological Activities

  • Antibacterial Activity :
    • Studies have indicated that this compound exhibits significant antibacterial properties against various pathogens. Its structural similarity to other phenolic compounds, known for their antimicrobial effects, suggests a potential mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways .
    • In vitro tests have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Antifungal Activity :
    • Preliminary research suggests that this compound may also possess antifungal properties, making it a candidate for further exploration in treating fungal infections .
  • Enzyme Inhibition :
    • The compound has been used in studies focusing on enzyme inhibition, particularly in understanding the mechanisms behind certain diseases. Its ability to selectively bind to enzymes makes it valuable in pharmacological research .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various bromophenols, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

This study highlighted the compound's potential as a lead structure for developing new antibacterial agents.

Study 2: Enzyme Interaction

In another investigation, this compound was utilized to study its interactions with specific enzymes involved in bacterial metabolism. The results indicated that the compound could inhibit enzyme activity by binding to active sites, thereby preventing substrate access and subsequent metabolic processes .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-5-ethylphenolBromine at para positionDifferent substitution pattern affecting activity
4-Bromo-2-ethylphenolBromine at another positionVarying reactivity due to halogen differences
5-Bromo-2-methylphenolMethyl group instead of ethylPotentially different biological activities

This comparison illustrates how slight variations in substitution can lead to significant differences in biological activity and reactivity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Bromo-2-ethylphenol, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Bromination of 2-ethylphenol using electrophilic aromatic substitution (e.g., N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)}) under controlled conditions (e.g., acetic acid solvent, 60–80°C) .
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .
  • Purity Validation :
  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times with standards .
  • NMR : Confirm structure via 1H^1\text{H} and 13C^{13}\text{C} NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, ethyl group at δ 1.2–1.4 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in amber glass vials at –20°C under inert gas (e.g., argon) to prevent oxidation and bromine loss .
  • Handling : Use gloveboxes or fume hoods with PPE (gloves, goggles) due to potential irritancy. Avoid prolonged exposure to light/moisture .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., O–H stretch at ~3200 cm1^{-1}, C–Br at ~600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., C8H9BrO+\text{C}_8\text{H}_9\text{BrO}^+, expected m/z ≈ 200–202) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) and analyze via response surface methodology .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl3_3) or ionic liquids to enhance regioselectivity and reduce side products .
  • Example Data :
ParameterOptimal RangeYield Improvement
Temperature70–75°C+15%
Solvent (AcOH)80% v/v+20%

Q. How should contradictory data in bromine substitution efficiency be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare NMR/HPLC data for byproducts (e.g., di-brominated isomers) .
  • Control Experiments : Repeat reactions with deuterated solvents or alternative brominating agents (e.g., Br2_2 in CCl4_4) to isolate variables .
  • Statistical Validation : Apply ANOVA to assess significance of observed discrepancies (p < 0.05) .

Q. What environmental and toxicity profiles should be considered for this compound in lab workflows?

  • Methodological Answer :

  • Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC50_{50} values .
  • Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .
  • Regulatory Compliance : Align with EPA guidelines for halogenated organics (e.g., TSCA, REACH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-ethylphenol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethylphenol

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